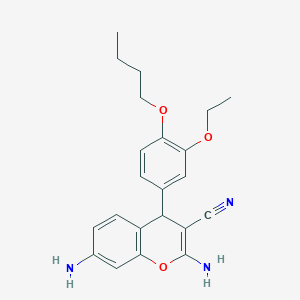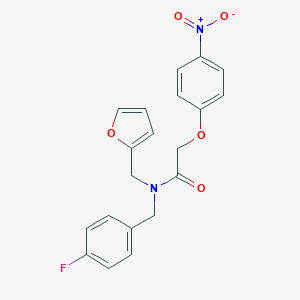![molecular formula C25H19ClN2O5 B254511 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254511.png)
7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as CPMC, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its ability to inhibit the activity of several enzymes and signaling pathways that are involved in cancer cell growth and survival. One of the main targets of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is the PI3K/Akt/mTOR signaling pathway, which is often overactivated in cancer cells. 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione inhibits this pathway by blocking the activity of Akt, a protein kinase that is a key regulator of the pathway. 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and antioxidant effects. 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to inhibit the activity of several enzymes involved in lipid metabolism, which makes it a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its specificity for cancer cells. Unlike many other chemotherapeutic agents, 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to have minimal toxicity to normal cells. This makes it a valuable tool for studying cancer cell biology and for developing new cancer treatments. However, one of the limitations of using 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its effectiveness in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research involving 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of research is in the development of new cancer treatments that are based on the mechanisms of action of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Another area of research is in the development of new methods for administering 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in vivo, such as the use of nanoparticles or liposomes. Additionally, there is potential for using 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in the treatment of other diseases, such as metabolic disorders or neurodegenerative diseases. Further research is needed to fully understand the potential of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in these areas.
Synthesemethoden
The synthesis of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that has been described in detail in several scientific publications. The first step involves the reaction of 3-pyridinemethanol with 4-hydroxy-3-methoxybenzaldehyde to form a Schiff base. The Schiff base is then reacted with 7-chloro-6-methyl-2H-chromen-2-one in the presence of a Lewis acid catalyst to form the final product, 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to have a variety of applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. It does this by inducing apoptosis, or programmed cell death, in cancer cells. 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to have anti-inflammatory and antioxidant properties, which make it a potential treatment for a variety of inflammatory and oxidative stress-related diseases.
Eigenschaften
Produktname |
7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Molekularformel |
C25H19ClN2O5 |
Molekulargewicht |
462.9 g/mol |
IUPAC-Name |
7-chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H19ClN2O5/c1-13-8-19-16(10-17(13)26)23(30)21-22(15-5-6-18(29)20(9-15)32-2)28(25(31)24(21)33-19)12-14-4-3-7-27-11-14/h3-11,22,29H,12H2,1-2H3 |
InChI-Schlüssel |
QASVEHGRGUDVBV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CC4=CN=CC=C4)C5=CC(=C(C=C5)O)OC)Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C=C4)O)OC)CC5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B254428.png)



![2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide](/img/structure/B254434.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254438.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-5-(2-methoxyethyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254443.png)
![6,8-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B254445.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B254446.png)
![5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254447.png)
![2-Cyclohexyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254448.png)


![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254455.png)